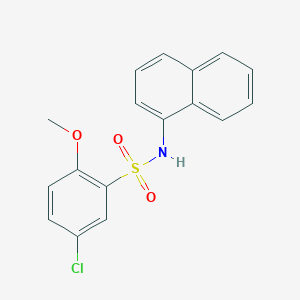![molecular formula C15H15N3O2 B229246 2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide](/img/structure/B229246.png)
2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-methylphenoxy)-N'-[(1E)-pyridin-2-ylmethylene]acetohydrazide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPAAH and is a hydrazide derivative of acetophenone.
Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Properties
2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide and its derivatives have been studied for their potential in nonlinear optical applications. Naseema et al. (2010) investigated similar compounds and found them to be promising candidates for optical device applications, including optical limiters and switches, due to their significant nonlinear optical properties (Naseema et al., 2010).
Antimicrobial Activities
Several studies have focused on the antimicrobial potential of compounds structurally similar to 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide. Fuloria et al. (2009, 2014) synthesized novel imines and thiazolidinones derived from related compounds, which showed promising antibacterial and antifungal activities (Fuloria et al., 2009); (Fuloria et al., 2014).
Anticancer and Cytotoxic Activities
The potential of 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide derivatives in anticancer research has been explored. Mohamed et al. (2018) synthesized novel pyridine derivatives from similar compounds, exhibiting significant in vitro cytotoxicity against cancer cell lines (Mohamed et al., 2018).
Corrosion Inhibition
Compounds structurally similar to 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide have been investigated for their application as corrosion inhibitors. Leçe et al. (2008) found that such compounds exhibit inhibitory properties for mild steel in acidic solutions, indicating potential use in corrosion protection (Leçe et al., 2008).
Supramolecular Architectures
Research by Khalid et al. (2021) on pyridine-based hydrazone derivatives, closely related to 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide, revealed the formation of supramolecular architectures through hydrogen bonding. These findings suggest applications in materials science and molecular engineering (Khalid et al., 2021).
Analgesic and Anti-inflammatory Activities
Research has also explored the analgesic and anti-inflammatory potential of derivatives of 2-(2-Methylphenoxy)-N'-[(1E)-Pyridin-2-Ylmethylene]Acetohydrazide. Dewangan et al. (2015) synthesized oxadiazole derivatives that showed potent analgesic and anti-inflammatory effects in animal studies (Dewangan et al., 2015).
Eigenschaften
Molekularformel |
C15H15N3O2 |
|---|---|
Molekulargewicht |
269.3 g/mol |
IUPAC-Name |
2-(2-methylphenoxy)-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C15H15N3O2/c1-12-6-2-3-8-14(12)20-11-15(19)18-17-10-13-7-4-5-9-16-13/h2-10H,11H2,1H3,(H,18,19)/b17-10+ |
InChI-Schlüssel |
NMOVELUNTQSILU-LICLKQGHSA-N |
Isomerische SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=CC=N2 |
SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=N2 |
Kanonische SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)








![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)

![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)